![molecular formula C6H4BrN3S B13086770 7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
7-Bromothiazolo[4,5-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromine atom at the 7th position and an amine group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the use of 1-(6-methoxypyridin-2-yl)-thiourea, which undergoes cyclization in the presence of lithium bromide and bromine in acetic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromothiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-b]pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
7-Bromothiazolo[4,5-b]pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, anti-inflammatory, and antitumor agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Pharmacological Research: The compound is explored for its potential therapeutic effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of 7-Bromothiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It has been reported to act as a histamine H3 receptor antagonist, which can modulate neurotransmitter release and have potential therapeutic effects in neurological disorders . Additionally, its antimicrobial and antitumor activities are attributed to its ability to inhibit key enzymes and disrupt cellular processes in pathogens and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridine: The parent compound without the bromine substitution.
Thiazolo[5,4-b]pyridine: A structural isomer with the thiazole ring fused at a different position.
Thiazolo[4,5-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
7-Bromothiazolo[4,5-b]pyridin-2-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other scientific research applications.
Eigenschaften
Molekularformel |
C6H4BrN3S |
|---|---|
Molekulargewicht |
230.09 g/mol |
IUPAC-Name |
7-bromo-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-2-9-5-4(3)11-6(8)10-5/h1-2H,(H2,8,9,10) |
InChI-Schlüssel |
JLTUTUNAQGXQRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=C1Br)SC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


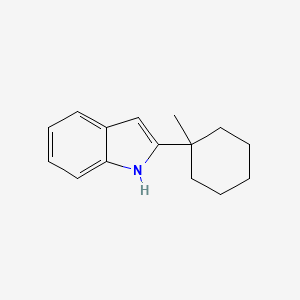
![2-[2-(Hydroxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B13086694.png)
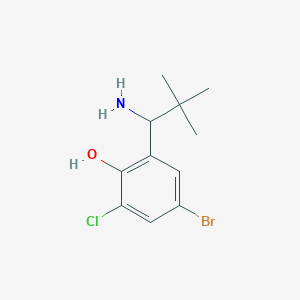
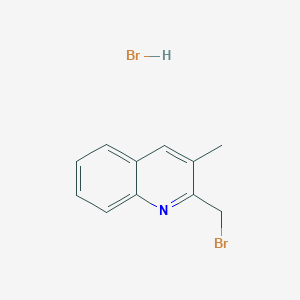
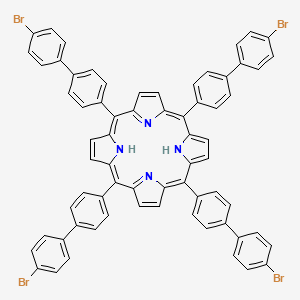
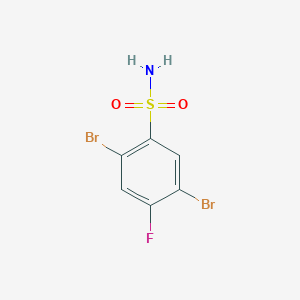

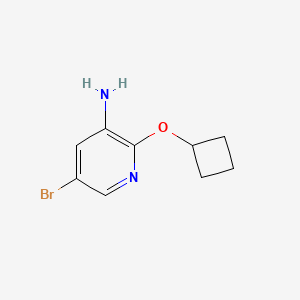
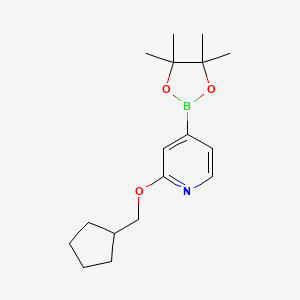
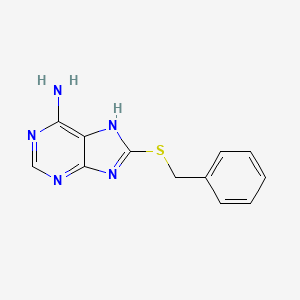
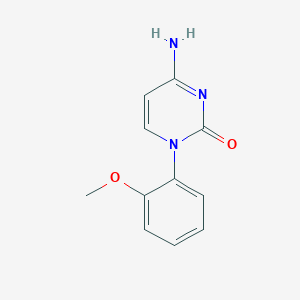
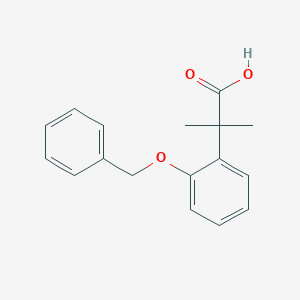
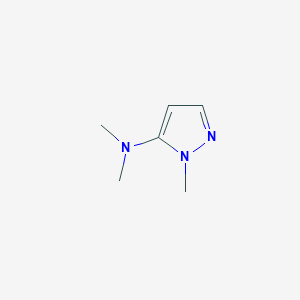
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
